6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine - 868213-26-7

6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine

Catalog Number: EVT-3087177
CAS Number: 868213-26-7
Molecular Formula: C20H15ClN4
Molecular Weight: 346.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La)

  • Compound Description: (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La) is an imine synthesized as a precursor to a secondary amine. []
  • Relevance: This compound serves as the starting material for the synthesis of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb), which shares the 4-chlorophenylamine and pyridin-2-yl substructures with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []

4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb)

  • Compound Description: 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb) is a secondary amine synthesized via a stepwise reduction of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La) with sodium borohydride. []
  • Relevance: This compound and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine both contain the 4-chlorophenylamine and pyridin-2-yl substructures. []

N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound is the primary subject of the study, synthesized via a three-step procedure, including a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution. It was evaluated for inhibitory potency against kinases with a cysteine in the hinge region. []
  • Relevance: Both this compound and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine feature a 6-chloropyridine moiety. []

4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine

  • Compound Description: This compound's crystal structure shows the two pyridine rings at a dihedral angle of 84.44(5)°. The crystal structure exhibits C—H⋯N interactions leading to molecule chains. []
  • Relevance: This compound contains a 4-methylpyridin-2-amine moiety, which is also present in 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []

(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine

  • Compound Description: This Schiff base is synthesized by reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde. It undergoes Suzuki coupling with aryl/hetaryl boronic acids, leading to imine hydrolysis. []
  • Relevance: This Schiff base is structurally similar to 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, with both containing a 4-methylpyridin-2-amine moiety. []

N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067)

  • Compound Description: Developed as a potential tau positron emission tomography imaging tracer, this compound demonstrates potent and selective binding to aggregated tau proteins. It displays a favorable pharmacokinetic profile and no off-target binding. []
  • Relevance: This compound shares structural similarities with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, both incorporating a pyridin-2-yl-amine structure. []
  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. []
  • Relevance: These compounds are structurally related to 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine through the presence of a substituted phenyl ring and a halogenated acetamide group, although the core heterocyclic structures differ. []
  • Compound Description: This series of substituted thiazolidinone derivatives was synthesized and characterized using elemental analysis and spectral data. []
  • Relevance: These compounds exhibit structural similarities to 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine through the presence of a 4-methylpyridin-2-yl substituent. []
  • Compound Description: This compound's crystal structure reveals a dihedral angle of 38.2(7)° between the benzotriazole and benzene planes. Intramolecular O—H⋯O and O—H⋯N hydrogen bonds are observed within the structure. []
  • Relevance: This compound and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine both contain a chlorine atom at the 6-position of a benzene ring. []
  • Compound Description: This compound was studied using FTIR, FT-Raman spectroscopy, and DFT calculations to analyze its vibrational frequencies and electronic structure. []
  • Relevance: This compound shares the 5-chlorobenzothiadiazole moiety with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []
  • Compound Description: The crystal structure of this compound reveals a twisted conformation, with specific dihedral angles between its structural components. []
  • Relevance: This compound contains a 4-methylpyridin-2-yl group, which is also present in 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []
  • Compound Description: The crystal structure of tizanidine reveals two independent molecules in the asymmetric unit, both exhibiting similar conformations and forming centrosymmetric dimers through π-stacking. []
  • Relevance: Tizanidine shares the 5-chlorobenzothiadiazole moiety with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []
  • Compound Description: These series of compounds were synthesized and evaluated for their antimicrobial activity and subjected to docking studies. []
  • Relevance: These compounds are structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine but share a focus on the development of antimicrobial agents. []

4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

  • Compound Description: The crystal structure of this compound is characterized by intramolecular N—H⋯O and C—H⋯S hydrogen bonds forming S(6) rings. []
  • Relevance: This compound contains a 4-methylpyridin-2-yl moiety, which is also present in 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []
  • Compound Description: EW-7197 is a potent and selective inhibitor of TGF-β type I receptor kinase (ALK5), showing promising anticancer and antifibrotic properties. []
  • Relevance: This compound shares a structural motif with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, both incorporating a 6-methylpyridin-2-yl group. []

3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one derivatives (4a–j)

  • Compound Description: This series of compounds, synthesized through a multi-step process involving UV irradiation, was investigated for anti-inflammatory activity. []
  • Relevance: While structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, these derivatives share a common focus on heterocyclic chemistry and exploration of biological activity. []
  • Compound Description: The crystal structure of this compound, crystallized with toluene, shows a twist-boat conformation of the diazepine ring. Inter- and intramolecular hydrogen bonds contribute to its structural features. []
  • Relevance: This compound and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine share the N-(4-methylpyridin-2-yl) structural motif. []

2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

  • Compound Description: GDC-0449 acts as a potent and selective Hedgehog (Hh) signaling pathway inhibitor, demonstrating promising anticancer activity and is currently under investigation in Phase II clinical trials. []
  • Relevance: This compound and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine are both small molecules containing chlorine-substituted aromatic rings and a pyridin-2-yl group, although their overall structures and biological targets differ. []

2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl)benzenesulfonamide (DPX-4189)

  • Compound Description: DPX-4189 is a herbicide that affects anthocyanin synthesis, phenylalanine ammonia lyase activity, and ethylene production in soybean seedlings. []
  • Relevance: This compound, while structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, highlights the application of halogenated aromatic compounds in various fields, including agriculture. []

N,N-Diethyl-N-(4-hydroxy-6-methylpyridin-2-yl)guanidine (GD)

  • Compound Description: This compound serves as the active material in a highly selective poly(vinyl chloride)-based membrane sensor designed for the detection of Eu(III) ions. []
  • Relevance: This compound and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine share the 6-methylpyridin-2-yl structural motif. []

N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-Chloro-acetic acid hydrazide

  • Compound Description: This compound's optimized molecular structure, chemical shift values, and vibrational assignments were investigated using density functional theory (DFT) calculations. []
  • Relevance: Although structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, both compounds demonstrate the application of computational methods, such as DFT, in studying the properties of organic molecules. []
  • Compound Description: FPMINT is an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2, playing a crucial role in nucleotide transport and cellular processes. []
  • Relevance: While structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, FPMINT highlights the significance of exploring structure-activity relationships in drug discovery and understanding the biological activity of diverse chemical structures. []

3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide

  • Compound Description: This 1,3,5-triazine derivative has been investigated for its potential as a novel FAK inhibitor. []
  • Relevance: This compound shares the 4-chloro-1,3,5-triazin-2-yl structural motif with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []

bis(μ-bromo)-tetrakis(tert-butyl-(4-methylpyridin- 2-yl)-amine)-dicopper(I), Cu2Br2(C10H16N2)4

  • Compound Description: This dinuclear copper(I) complex, bridged by bromine atoms and stabilized by tert-butyl(4-methylpyridin-2-yl)-amine ligands, provides insights into the coordination chemistry of copper(I) complexes. []
  • Relevance: This compound contains the 4-methylpyridin-2-yl structural motif, which is also found in 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, although the overall structures and chemical nature are distinct. []
  • Compound Description: This ruthenium nitrosyl complex exhibits interesting electronic properties and photochemical behavior, including photorelease of NO. []
  • Relevance: Although structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, this compound demonstrates the importance of metal complexes in various areas of chemistry, including photochemistry and medicinal chemistry. []

2-chloro-N-(1-(3,4-dimethoxyphenyl) propan-2-yl)-2-phenylacetamide (IQP)

  • Compound Description: This newly synthesized molecule was found to induce muscle relaxation in isolated smooth muscle preparations. []
  • Relevance: Though structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, IQP exemplifies the exploration of new chemical entities for potential therapeutic applications, highlighting the importance of structure-activity relationship studies in drug discovery. []

(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol

  • Compound Description: This Schiff base compound crystallizes in the monoclinic crystal system with a space group of P21/n. []
  • Relevance: This compound shares structural similarities with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, both containing a chlorine atom at the para position to an aromatic amine and a 5-methylpyridin-2-yl moiety. []

(R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (Flu-AM1)

  • Compound Description: Flu-AM1 exhibits dual inhibitory activity against fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), making it a potential candidate for pain management. []
  • Relevance: Although structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, Flu-AM1's dual-action mechanism highlights the significance of exploring multifunctional compounds in drug development. []
  • Compound Description: This class of molecules has shown potent and selective inhibition of CDK4/6, which are key regulators of the cell cycle and potential targets for cancer therapy. []
  • Relevance: These compounds, while structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, share the common feature of incorporating a pyridin-2-yl moiety and highlight the importance of exploring diverse heterocyclic frameworks in medicinal chemistry. []
  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, forming dimers through N—H⋯N hydrogen bonds. []
  • Relevance: This compound shares structural similarities with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine through the presence of a 6-chloro-benzothiazole moiety. []
  • Compound Description: The crystal structure of this compound exhibits a planar triazine ring, a chair conformation of the morpholine ring, and intermolecular N—H⋯O hydrogen bonding. []
  • Relevance: This compound shares the 4-chloro-1,3,5-triazin-2-yl structural motif with 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine. []

N′-furan-2ylmethylene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide (NNCA)

  • Compound Description: NNCA's structure and properties were characterized using various techniques including X-ray diffraction and DFT calculations, highlighting the interplay between experimental and computational methods in chemistry. []
  • Relevance: This compound, while structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, emphasizes the continued relevance of structure determination and theoretical analysis in advancing our understanding of molecular properties and potential applications. []

2-Methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol

  • Compound Description: This Schiff base compound features an E configuration around its C=N double bond and a small dihedral angle between the benzene and pyridine rings. []
  • Relevance: Similar to 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, this compound incorporates a 4-methylpyridin-2-yl unit. []
  • Compound Description: Various salts of this compound have been prepared and studied for their potential in treating disorders of the central nervous system. []
  • Relevance: While structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, the investigation of these salts highlights the importance of exploring different salt forms of drug candidates to optimize their pharmaceutical properties. []

6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives

  • Compound Description: These pyrimidine derivatives, synthesized using Suzuki cross-coupling reactions, show potential as antimicrobial agents. []
  • Relevance: While structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, these compounds demonstrate the continued exploration of heterocyclic compounds in medicinal chemistry, particularly in the search for novel antimicrobial agents. []
  • Compound Description: This set of dimethylpyrimidine derivatives, synthesized via nucleophilic displacement reactions, displays antifungal activity against Aspergillus species. []
  • Relevance: While structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, these compounds highlight the exploration of diverse heterocyclic scaffolds for developing antifungal agents. []
  • Compound Description: This class of molecules shows potent and selective inhibition against CDK4 and CDK6, making them promising candidates for anticancer therapies. []
  • Relevance: These compounds and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine share a pyridin-2-yl-amine structure, underscoring the relevance of this motif in medicinal chemistry, particularly for developing anticancer agents. []

6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b)

  • Compound Description: This compound, designed as a hybrid molecule combining pyrazinamide and a 4-phenylthiazol-2-amine scaffold, exhibits potent antimycobacterial activity against various Mycobacterium species. []
  • Relevance: Although structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, this compound exemplifies the strategy of combining known pharmacophores to generate novel molecules with enhanced biological activity. []

N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide

  • Compound Description: The structure of this thiourea derivative was characterized using spectroscopic methods and single-crystal X-ray diffraction. The compound exhibits intramolecular hydrogen bonding, contributing to its stability. []
  • Relevance: Both this compound and 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine share a 6-methylpyridin-2-yl moiety. []

(RS)-1-(6-chloro-9H-carbazol-2-yl)-1-(1,3,4-oxadiazol-2-yl)ethane derivatives and (RS)-1-(6-chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane

  • Compound Description: This set of compounds, designed by incorporating both carbazole and 1,3,4-oxadiazole pharmacophores, demonstrates promising antimicrobial activity, particularly against E. coli, C. albicans, and P. aeruginosa biofilms. []
  • Relevance: While structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, these compounds emphasize the continued exploration of novel antimicrobial agents and the value of combining different pharmacophores in drug design. []

5-(4-chloro-2-phenoxyphenyl)N-(6-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide

  • Compound Description: This novel aryl-1,3,4-oxadiazole derivative exhibits anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model, likely mediated through interaction with benzodiazepine receptors. []
  • Relevance: Similar to 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, this compound contains a 6-methylpyridin-2-yl unit. []
  • Compound Description: JNJ-26489112 demonstrates broad-spectrum anticonvulsant activity in rodent models by targeting various ion channels, including voltage-gated sodium channels and N-type calcium channels. []
  • Relevance: While structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, JNJ-26489112 highlights the importance of exploring diverse chemical structures and mechanisms of action in the development of anticonvulsant agents. []
  • Compound Description: These benzimidazole derivatives, synthesized through a multi-step process, have shown potential as angiotensin II receptor antagonists, suggesting their potential as antihypertensive agents. []
  • Relevance: Although structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, these compounds exemplify the design and synthesis of small molecules targeting specific receptors for therapeutic purposes. []

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM)

  • Compound Description: DMT-MM is a widely used reagent in organic synthesis, facilitating the formation of amide, ester, and glycosidic bonds. []
  • Relevance: While DMT-MM itself is not structurally similar to 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, it exemplifies a common reagent used in organic synthesis and highlights the importance of efficient coupling reagents in constructing complex molecules. []
  • Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, by binding to a novel allosteric site distinct from that of other known PAMs. []
  • Relevance: Though structurally different from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, CPPHA exemplifies the development of allosteric modulators as potential therapeutic agents, highlighting the importance of exploring alternative binding sites on target proteins. []

(E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)acetonitrile

  • Compound Description: This compound, characterized by various spectroscopic techniques and X-ray diffraction, showcases interesting photophysical and electrochemical properties, making it a potential candidate for electronic device applications. []
  • Relevance: While structurally distinct from 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, this compound highlights the exploration of organic molecules for their potential in materials science and electronic applications, expanding the scope beyond traditional pharmaceutical research. []
  • Compound Description: This series of thiosemicarbazide derivatives, synthesized from 2-hydrazino-3-benzyl quinazolin-4(3H)-one, was investigated for its antimicrobial activity against gram-positive and gram-negative bacteria. []
  • Relevance: These compounds are structurally related to 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine through the presence of a quinazolinone core, highlighting the versatility of this scaffold in medicinal chemistry. []

Properties

CAS Number

868213-26-7

Product Name

6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine

IUPAC Name

6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine

Molecular Formula

C20H15ClN4

Molecular Weight

346.82

InChI

InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25)

InChI Key

OMRLFSMDJCRTNF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.